molecular formula C10H12Cl2N2S B6193870 1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride CAS No. 2680533-26-8

1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride

Cat. No.: B6193870
CAS No.: 2680533-26-8
M. Wt: 263.2
InChI Key:
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Description

1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a methanamine moiety. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment to the Phenyl Group: The thiazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Scientific Research Applications

1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

1-[4-(1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: This compound also contains a methanamine group attached to a heterocyclic ring but differs in the type of ring and its biological activity.

    4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine: Similar in structure but with a methyl group on the thiazole ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2680533-26-8

Molecular Formula

C10H12Cl2N2S

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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